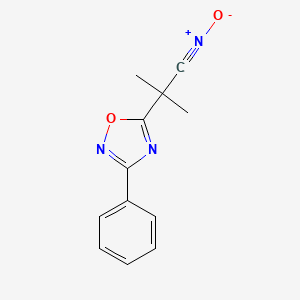

5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile oxide |

InChI |

InChI=1S/C12H11N3O2/c1-12(2,8-13-16)11-14-10(15-17-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

AAJXIPPFECOLGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#[N+][O-])C1=NC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Mechanism

-

Nucleophilic Attack : An amidoxime (e.g., arylamidoxime) acts as a nucleophile, attacking the carbonyl carbon of a carboxylic acid ester (e.g., ethyl hexanoate).

-

Cyclization and Elimination : Base (e.g., K₂CO₃) facilitates the removal of acidic protons, leading to cyclization and subsequent elimination of water or alcohol to form the oxadiazole ring .

Key Reaction Conditions

-

Reagents : Arylamidoximes, carboxylic acid esters, K₂CO₃.

-

Conditions : Microwave irradiation (650 W, solvent-free) for 8 minutes .

-

Yields : Typically 70–80% for similar oxadiazole derivatives .

Stability and Reactivity

The isocyanato group is prone to hydrolysis in aqueous conditions, forming amines or ureas. In the context of the oxadiazole, this reactivity could influence subsequent transformations, such as coupling with nucleophiles (e.g., amines) to form urea derivatives .

Biological and Pharmaceutical Context

As an intermediate for Naldemedine, this compound’s reactivity is critical for downstream drug synthesis. For example:

-

Peripherally Selective Action : The isocyanato group may participate in forming covalent bonds with opioid receptors, enhancing selectivity .

-

Anticancer Potentials : While not directly reported for this compound, 1,2,4-oxadiazole derivatives have shown cytotoxic activity via mechanisms like HDAC inhibition or carbonic anhydrase targeting .

Table 2: Comparison of Cyclodehydrating Agents

Research Findings

-

Microwave Efficiency : Solvent-free microwave synthesis reduces reaction times to 8 minutes compared to conventional methods (5–18 hours) .

-

Mechanistic Insights : The oxadiazole ring formation involves nucleophilic attack and elimination steps, as confirmed by IR (C=N at ~1634 cm⁻¹, C-O at ~1446 cm⁻¹) .

-

Biological Implications : Related oxadiazoles exhibit anticancer activity via HDAC inhibition (IC₅₀: 8.2–12.1 nM) , suggesting potential for structural optimization in this compound.

Scientific Research Applications

5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position substituent critically influences solubility, stability, and reactivity. Key analogues include:

*Estimated based on substituent contributions. †Calculated using ChemDraw. ‡Experimental value from pharmacological studies.

- Reactivity : The isocyanate group in the target compound enables urethane or urea formation, contrasting with the chloromethyl group in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, which undergoes SN2 reactions .

- Lipophilicity : Electron-withdrawing groups (e.g., nitro in 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole) increase logP, enhancing blood-brain barrier permeability .

- Planarity and Fluorescence : Substituent position affects molecular planarity. For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism-driven fluorescence, unlike its 3-substituted isomer .

Key Research Findings

Biological Relevance : Methyl and aromatic substituents enhance pharmacological activity, while polar groups (e.g., hydroxyl) modify physical properties .

Synthetic Flexibility : 1,2,4-Oxadiazoles serve as scaffolds for diverse applications, from polymer chemistry (isocyanates) to drug discovery (anti-inflammatory, antitussive agents) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole, and what purification challenges are associated with its synthesis?

Answer:

The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives or nitrile oxides. For example, analogous oxadiazoles are synthesized via a two-step process: (1) formation of an amidoxime intermediate from phenylacetonitrile derivatives, followed by (2) cyclization with trichloroacetimidate or isocyanate reagents . Key challenges include controlling the reactivity of the isocyanate group, which may require anhydrous conditions and low temperatures to prevent premature hydrolysis or side reactions. Purification often employs column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization, but the compound’s sensitivity to moisture necessitates inert atmospheres during handling .

Basic: How can spectroscopic and computational techniques be applied to confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For instance, the phenyl group at position 3 of the oxadiazole ring typically shows aromatic protons as a multiplet near δ 7.4–8.1 ppm, while the isocyanato-propan-2-yl group exhibits singlet peaks for the geminal methyl groups (δ ~1.6–1.8 ppm) .

- IR Spectroscopy : The isocyanate (-NCO) group displays a strong absorption band at ~2250–2275 cm, and the oxadiazole ring shows C=N stretching near 1600–1650 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the oxadiazole backbone .

Advanced: How do quantum-chemical calculations (e.g., DFT) elucidate the protonation behavior and electronic properties of the oxadiazole ring?

Answer:

Density Functional Theory (DFT) studies reveal that protonation of the oxadiazole ring occurs preferentially at the N4 nitrogen due to higher electron density, as demonstrated for analogous compounds like 5-(2-phenylethenyl)-3-phenyl-1,2,4-oxadiazole . Computational analysis of charge distribution, frontier molecular orbitals (HOMO/LUMO), and global electrophilicity indices () can predict reactivity toward electrophilic or nucleophilic agents. For example, protonation at N4 increases the electrophilicity of adjacent carbons, facilitating reactions with biological nucleophiles like thiols or amines .

Advanced: What experimental strategies address contradictions in reported biological activities of oxadiazole derivatives, such as antimicrobial vs. anticancer effects?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing the phenyl group with halogenated analogs) can isolate variables affecting bioactivity. For instance, fluorinated pyrrolidine-oxadiazole hybrids show enhanced antimicrobial activity due to improved membrane permeability .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) alongside cell viability tests (MTT assays) to distinguish direct mechanistic effects from general cytotoxicity. For example, 5-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines exhibit selective antibacterial activity via dihydrofolate reductase inhibition .

- Solubility and Stability Profiling : Discrepancies in bioactivity may arise from differential solubility in assay media. Pre-formulation studies using HPLC or dynamic light scattering (DLS) ensure compound integrity during testing .

Advanced: What methodologies are used to investigate the excited-state acidity and photophysical behavior of this compound in diverse solvents?

Answer:

- Fluorescence Spectroscopy : Monitor emission/excitation spectra in solvents of varying polarity (e.g., hexane vs. methanol). For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism in non-polar solvents, leading to dual emission bands due to excited-state intramolecular proton transfer (ESIPT) .

- Dipole Moment Calculations : Experimental dipole moments derived from solvatochromic shifts (e.g., using the Lippert-Mataga equation) reveal solvent-dependent charge redistribution. Polar solvents stabilize zwitterionic forms, altering photostability .

- Time-Resolved Spectroscopy : Femtosecond transient absorption studies quantify excited-state lifetimes and tautomerization kinetics, critical for applications in optoelectronics or fluorescent probes .

Advanced: How does the isocyanate group influence reactivity in bioconjugation or polymer chemistry applications?

Answer:

The isocyanate (-NCO) group enables nucleophilic addition reactions with amines (-NH) or alcohols (-OH), forming urea or urethane linkages, respectively. Methodological considerations include:

- Click Chemistry : Reaction with propargylamines under Cu(I) catalysis forms triazole-linked conjugates, useful in drug delivery systems .

- Polymer Crosslinking : Incorporate the compound into polyurethane matrices via reaction with diols, with kinetics monitored by FTIR or rheometry .

- Protection Strategies : Temporary protection of -NCO using trimethylsilyl groups prevents undesired reactions during multi-step syntheses .

Advanced: What analytical approaches resolve stereochemical or regiochemical ambiguities in derivatives of this compound?

Answer:

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of regiochemistry (e.g., oxadiazole substitution pattern) and stereochemistry in chiral derivatives .

- NOESY NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity between protons, clarifying substituent orientation in crowded regions .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns), critical for evaluating stereospecific bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.